1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one
Description
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-cyclobutyl-2-methyl-3-(methylamino)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(6-10-2)9(11)8-4-3-5-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
KIZZCBHRLSNMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)C(=O)C1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propanone Backbone: The cyclobutyl ring is then attached to a propanone backbone through a series of organic reactions, such as alkylation or acylation.
Introduction of the Methylamino Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines under appropriate solvent and temperature conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. Detailed studies on its binding affinity, molecular interactions, and pathway modulation are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 1-cyclobutyl-2-methyl-3-(methylamino)propan-1-one and key cathinone analogs, with inferred pharmacological implications based on substituent modifications:
Key Findings from Structural Comparisons:
Cyclobutyl vs. Aromatic Substituents: The cyclobutyl group in the target compound introduces steric strain and reduced aromaticity, which may decrease binding affinity at monoamine transporters compared to phenyl-based cathinones (e.g., mephedrone, flephedrone). However, its non-aromatic nature could reduce metabolic degradation via cytochrome P450-mediated oxidation .
Amino Group Modifications: The methylamino group is common in cathinones like mephedrone and flephedrone, contributing to moderate DAT/SERT inhibition. In contrast, MDPV’s pyrrolidinyl group enhances potency and selectivity for DAT due to increased bulk and rigidity .
However, the methyl group at the 2-position could facilitate glucuronidation or N-demethylation pathways .
Biological Activity
1-Cyclobutyl-2-methyl-3-(methylamino)propan-1-one, also known as a Mannich base, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 155.24 g/mol. Its structure features a cyclobutyl ring, a methylamino group, and a propanone moiety. These structural components contribute significantly to its chemical reactivity and biological interactions.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The amino group in the structure can form hydrogen bonds with active sites of enzymes, potentially modulating their activity. The ester group may undergo hydrolysis, leading to the release of active derivatives that can influence biochemical pathways .
Antimicrobial Activity
Studies have shown that compounds related to this compound exhibit antimicrobial properties. For instance, Mannich bases have been reported to possess antibacterial and antifungal activities . The compound's potential effectiveness against Gram-negative bacteria has been highlighted in various studies, indicating a promising avenue for further exploration in treating infections caused by resistant strains .
Anticancer Properties
The anticancer activity of Mannich bases, including this compound, has been documented in several studies. These compounds have shown cytotoxic effects against various cancer cell lines, with mechanisms involving interference with cellular processes such as DNA replication and enzyme inhibition . For example, the cytotoxicity of related compounds was assessed against androgen-independent prostate cancer cells, demonstrating significant inhibitory effects .
Case Studies
Several case studies have investigated the biological activity of Mannich bases similar to this compound:
- Antibacterial Activity : A study reported that derivatives exhibited varying degrees of antibacterial activity against E. coli strains, with minimum inhibitory concentrations (MICs) ranging from 0.10 to 6.3 μg/mL depending on structural modifications .
- Cytotoxicity : Research demonstrated that certain Mannich bases showed cytotoxicity against murine cancer cells MAC13 and MAC16, indicating their potential as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of selected Mannich bases compared to this compound:
| Compound Name | Structure Features | Antibacterial Activity (MIC μg/mL) | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| This compound | Cyclobutyl ring, methylamino group | TBD | TBD |
| Mannich Base A | Similar structure | 0.19 | 8.2 |
| Mannich Base B | Different substitution pattern | 6.3 | 32.1 |
Future Directions
The unique structural characteristics of this compound suggest its potential as a pharmacophore in drug design. Future research should focus on:
- In-depth Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure influence biological activity.
- Clinical Trials : Evaluating safety and efficacy in clinical settings for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
